molecular formula C11H12O2 B2682451 1-(4-Cyclopropoxyphenyl)ethan-1-one CAS No. 38380-91-5

1-(4-Cyclopropoxyphenyl)ethan-1-one

Cat. No.: B2682451
CAS No.: 38380-91-5
M. Wt: 176.215
InChI Key: WUSVCGAFPZGYLO-UHFFFAOYSA-N
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Description

1-(4-Cyclopropoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropoxyphenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring

Scientific Research Applications

1-(4-Cyclopropoxyphenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation to elucidate .

Comparison with Similar Compounds

1-(4-Cyclopropoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    1-(4-Ethoxyphenyl)ethan-1-one: Contains an ethoxy group in place of the cyclopropoxy group.

    1-(4-Propoxyphenyl)ethan-1-one: Features a propoxy group instead of a cyclopropoxy group.

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-(4-cyclopropyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSVCGAFPZGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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